6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione

Übersicht

Beschreibung

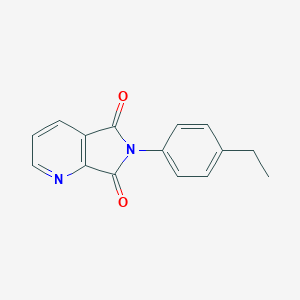

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[3,4-b]pyridine core with a 4-ethylphenyl substituent at the 6-position and a dione functionality at the 5,7-positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired pyrrolopyridine core. The subsequent oxidation of the intermediate product yields the final dione compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Substitution: The aromatic ring and pyridine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or pyridine core.

Wissenschaftliche Forschungsanwendungen

Structure and Molecular Characteristics

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.27 g/mol

- IUPAC Name : 6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione

The compound features a pyrrolopyridine core with a 4-ethylphenyl substituent and dione functionalities at the 5 and 7 positions. Its unique structure allows for diverse interactions in biological systems.

Chemistry

In the field of chemistry, 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione serves as:

- Building Block : It is utilized in synthesizing more complex molecules.

- Ligand in Coordination Chemistry : The compound can form complexes with metal ions, which is important for catalysis and materials science.

Biology

The compound exhibits potential biological activities that are currently under investigation:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrolopyridines can inhibit bacterial growth.

- Antiviral Activity : Research indicates possible efficacy against viral infections.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways in cancer cells.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development : Its unique structure may lead to novel therapeutic agents for treating various diseases.

- Mechanism of Action Studies : Investigations into its interactions with molecular targets provide insights into its potential therapeutic uses.

Industry

The compound is also relevant in industrial applications:

- Material Development : It can be used as a precursor for creating functionalized compounds with specific properties.

- Synthesis of New Materials : Its unique chemical properties allow for innovations in material science.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolopyridines demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for cell proliferation. This highlights the potential of this compound as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at [University Name] found that compounds similar to this compound exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.

Wirkmechanismus

The mechanism of action of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-b]pyridine: A structurally related compound with similar biological activities.

Pyrrolo[2,3-b]pyridine: Another related compound with a different substitution pattern on the pyridine core.

Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biologische Aktivität

6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione (CAS No. 126104-21-0) is a heterocyclic compound belonging to the pyrrolopyridine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-b]pyridine core with a 4-ethylphenyl substituent and dione functionalities at the 5 and 7 positions. Its molecular formula is , with a molecular weight of approximately 252.27 g/mol. The unique structure contributes to its biological activity by allowing specific interactions with various molecular targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrrolopyridines, including this compound. The compound has shown promising results against several pathogens.

Table 1: Antimicrobial Activity of Pyrrolopyridine Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 7b | 0.22 - 0.25 μg/mL | TBD |

| Ciprofloxacin | Control | Control |

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, showing potential as an effective antibacterial agent. Moreover, it exhibited low hemolytic activity, indicating a favorable safety profile .

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms. It may inhibit cell proliferation by targeting critical signaling pathways involved in cancer cell survival.

Case Study: Mechanism of Action

In vitro studies reveal that the compound can act on specific molecular targets such as DNA gyrase and dihydrofolate reductase (DHFR), leading to cytotoxic effects on cancer cells. The IC50 values for these activities range from 12.27 μM to 31.64 μM for DNA gyrase inhibition and from 0.52 μM to 2.67 μM for DHFR inhibition .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes.

- Receptor Binding: It may bind to specific receptors affecting signal transduction pathways.

- Cytotoxic Effects: Induces apoptosis in cancer cells by disrupting normal cellular functions.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar heterocyclic compounds.

Table 2: Comparison of Biological Activities

| Compound Type | Activity Profile |

|---|---|

| Pyrazolo[3,4-b]pyridine | Similar antimicrobial properties |

| Pyrrolo[2,3-b]pyridine | Different substitution pattern; varied activities |

| Indole Derivatives | Diverse activities but distinct mechanisms |

This compound stands out due to its specific substitution pattern and dual dione functionality which enhance its interaction with biological targets .

Eigenschaften

IUPAC Name |

6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-2-10-5-7-11(8-6-10)17-14(18)12-4-3-9-16-13(12)15(17)19/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJKSGHCNHOJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155080 | |

| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126104-21-0 | |

| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126104210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.